molecular formula C9H6O5S B14416918 4-Oxo-4H-1-benzopyran-3-sulfonic acid CAS No. 84200-64-6

4-Oxo-4H-1-benzopyran-3-sulfonic acid

Katalognummer: B14416918
CAS-Nummer: 84200-64-6
Molekulargewicht: 226.21 g/mol
InChI-Schlüssel: FFAHUFFMXDCCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4H-1-benzopyran-3-sulfonic acid is a compound belonging to the benzopyran family, which is known for its diverse chemical and biological properties. Benzopyrans, also known as chromones, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. These compounds have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-1-benzopyran-3-sulfonic acid typically involves the reaction of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde with sulfonating agents. One common method is the reaction with chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4H-1-benzopyran-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Oxo-4H-1-benzopyran-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Oxo-4H-1-benzopyran-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-3-carboxaldehyde
  • 4-Oxo-4H-1-benzopyran-3-carbonitrile
  • 4-Oxo-4H-1-benzopyran-3-carboxylic acid

Uniqueness

4-Oxo-4H-1-benzopyran-3-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This functional group enhances its solubility in water and its reactivity in various chemical reactions .

Eigenschaften

CAS-Nummer

84200-64-6

Molekularformel

C9H6O5S

Molekulargewicht

226.21 g/mol

IUPAC-Name

4-oxochromene-3-sulfonic acid

InChI

InChI=1S/C9H6O5S/c10-9-6-3-1-2-4-7(6)14-5-8(9)15(11,12)13/h1-5H,(H,11,12,13)

InChI-Schlüssel

FFAHUFFMXDCCHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.